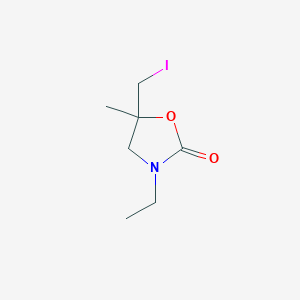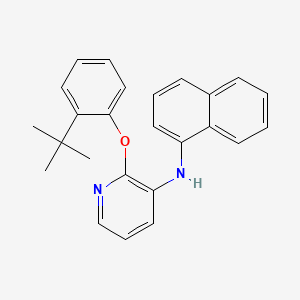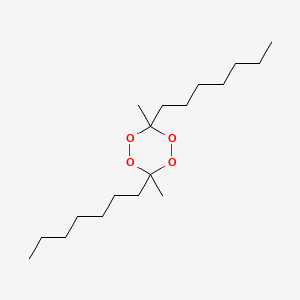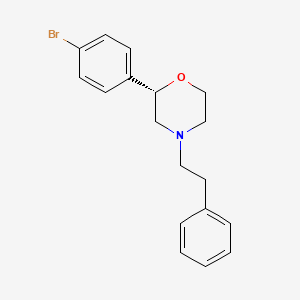![molecular formula C23H21NO3 B14195618 3-[2-(4-Methoxyphenoxy)anilino]-1-phenylbut-2-en-1-one CAS No. 919083-18-4](/img/structure/B14195618.png)
3-[2-(4-Methoxyphenoxy)anilino]-1-phenylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- is an organosulfur compound with a complex structure that includes a quinoline ring system. This compound is part of the broader class of thioureas, which are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- typically involves the reaction of aniline derivatives with carbon disulfide in an aqueous medium. This method allows for the efficient formation of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature .
Industrial Production Methods
On an industrial scale, thioureas are often produced by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is widely used due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted thioureas, guanidines, and other sulfur-containing compounds .
Applications De Recherche Scientifique
Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its potential use in the treatment of diseases such as Alzheimer’s and tuberculosis.
Industry: Utilized in the production of photographic films, dyes, elastomers, plastics, and textiles.
Mécanisme D'action
The mechanism of action of Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Inhibits enzymes such as α-amylase, α-glucosidase, acetylcholinesterase, and butyrylcholinesterase.
Radical Scavenging: Acts as an antioxidant by scavenging free radicals such as 2,2-diphenyl-1-picrylhydrazyl and 2,2’-Azino-bis (3-ethylbenzothiazoline-6-sulfonic acid).
Electron Donor-Acceptor Complex: Functions as a pre-catalyst in electron donor-acceptor complex catalysis, facilitating the formation of iminyl radical intermediates from oxime esters.
Comparaison Avec Des Composés Similaires
Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- can be compared with other similar compounds such as:
Urea: Structurally similar but contains an oxygen atom instead of sulfur.
Selenourea: Contains selenium instead of sulfur.
Isothiourea: A tautomeric form of thiourea with different chemical properties.
These comparisons highlight the unique properties of Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- in terms of its chemical reactivity and applications.
Propriétés
Numéro CAS |
919083-18-4 |
|---|---|
Formule moléculaire |
C23H21NO3 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
3-[2-(4-methoxyphenoxy)anilino]-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C23H21NO3/c1-17(16-22(25)18-8-4-3-5-9-18)24-21-10-6-7-11-23(21)27-20-14-12-19(26-2)13-15-20/h3-16,24H,1-2H3 |
Clé InChI |
BWTFHKHREKIIFT-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2OC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiourea, [3-fluoro-4-[methyl(phenylmethyl)amino]phenyl]-](/img/structure/B14195540.png)
![Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]-](/img/structure/B14195546.png)
![2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile](/img/structure/B14195554.png)
![N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B14195555.png)

![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoic acid](/img/structure/B14195568.png)
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(trimethylsilyl)selanyl]trisilane](/img/structure/B14195574.png)


![2-[(But-3-yn-1-yl)oxy]-3-methylbutan-1-amine](/img/structure/B14195594.png)


![5-Methyl-N-[2-(piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195612.png)
![N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14195624.png)
